molecular formula C18H19N3O3 B5752656 2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B5752656
M. Wt: 325.4 g/mol
InChI Key: YIPJEXURNRZUIT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide core is usually done by reacting the nitro-substituted benzoyl chloride with 4-(pyrrolidin-1-yl)aniline under basic conditions.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Halogenated Derivatives: Electrophilic aromatic substitution can introduce halogens onto the benzene ring.

Scientific Research Applications

2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrrolidinylphenyl group may enhance binding affinity to certain proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may reduce its binding affinity and specificity.

    3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methyl group, which may affect its steric interactions and overall activity.

Uniqueness

2-methyl-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of its nitro, methyl, and pyrrolidinylphenyl groups, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-methyl-3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-16(5-4-6-17(13)21(23)24)18(22)19-14-7-9-15(10-8-14)20-11-2-3-12-20/h4-10H,2-3,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPJEXURNRZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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